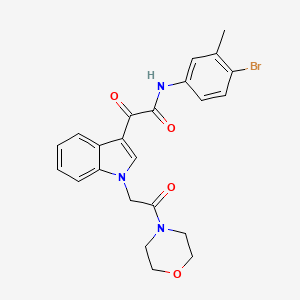
1-(6-piperidino-4-pyrimidinyl)-N~4~-(4-pyridylmethyl)-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-piperidino-4-pyrimidinyl)-N~4~-(4-pyridylmethyl)-1H-imidazole-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is also known by its chemical name, PPIC, and has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of PPIC involves its binding to the ATP-binding site of protein kinases, which leads to the inhibition of their activity. This inhibition of protein kinases leads to the activation of downstream signaling pathways, which ultimately leads to the biochemical and physiological effects of PPIC.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PPIC are diverse and include the inhibition of cancer cell growth, neuroprotection, vasodilation, and anti-inflammatory effects. PPIC has also been shown to have antioxidant effects and can potentially be used to treat oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using PPIC in lab experiments include its high specificity and potency, which make it an ideal tool for studying the biochemical and physiological effects of protein kinases. However, the limitations of using PPIC include its relatively high cost and the need for specialized equipment and expertise to synthesize and purify the compound.
Zukünftige Richtungen
There are several future directions for the study of PPIC, including the development of new synthesis methods to reduce the cost and increase the yield of the compound. Additionally, the potential applications of PPIC in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular disease, should be further explored. Finally, the potential side effects of PPIC should be carefully studied to ensure its safety for clinical use.
Synthesemethoden
The synthesis of PPIC involves several steps, including the reaction of 6-chloropyrimidine-4-carboxylic acid with piperidine to form 6-piperidinopyrimidine-4-carboxylic acid. This intermediate is then reacted with 4-pyridylmethylamine to form 1-(6-piperidino-4-pyrimidinyl)-N~4~-(4-pyridylmethyl)-1H-imidazole-4-carboxamide. The final product is obtained after purification and characterization.
Wissenschaftliche Forschungsanwendungen
PPIC has been extensively studied for its potential applications in various scientific fields, including cancer research, neuroscience, and cardiovascular disease. In cancer research, PPIC has been shown to inhibit the growth of cancer cells by inducing apoptosis and preventing angiogenesis. In neuroscience, PPIC has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular disease, PPIC has been shown to have vasodilatory effects and can potentially be used to treat hypertension and other cardiovascular diseases.
Eigenschaften
IUPAC Name |
1-(6-piperidin-1-ylpyrimidin-4-yl)-N-(pyridin-4-ylmethyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c27-19(21-11-15-4-6-20-7-5-15)16-12-26(14-24-16)18-10-17(22-13-23-18)25-8-2-1-3-9-25/h4-7,10,12-14H,1-3,8-9,11H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYWMGYWTPGBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)NCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

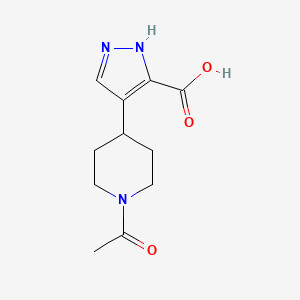
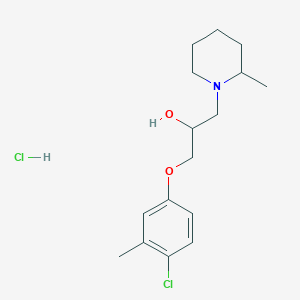
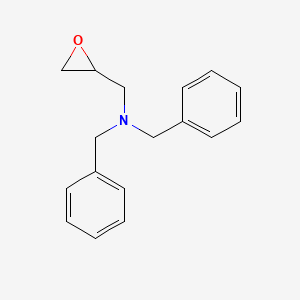

![2-(Trifluoromethyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B2861370.png)
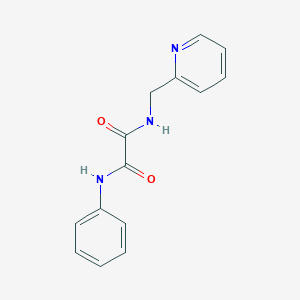

![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B2861377.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2861378.png)

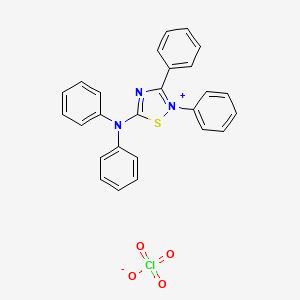
![6-(2,5-dimethylthiophen-3-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2861381.png)
![N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-propan-2-yloxypyridine-3-carboxamide](/img/structure/B2861384.png)
